tBPC

Description

Significance in Organic Synthesis and Chemical Biology

The significance of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol in organic synthesis is primarily highlighted by its role as a key intermediate in the industrial production of the acaricide, propargite (B33192). Propargite is a widely used agent for controlling mites on various agricultural crops. The synthesis of this compound with high purity is therefore of considerable commercial importance.

In the realm of chemical biology, 2-(4-tert-Butylphenoxy)cyclohexan-1-ol has been identified as a selective positive allosteric modulator for the human Y4 receptor (Y4R). chemicalbook.com This receptor is part of the neuropeptide Y (NPY) system, which is involved in various physiological processes. As a modulator, the compound enhances the activation of the Y4R, a function that has opened avenues for its use as a research tool to study the receptor's role in biological systems. chemicalbook.com

Overview of Structural Features and Their Academic Implications

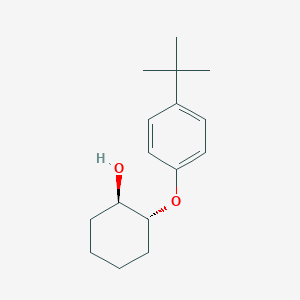

The structure of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol is composed of three main components: a cyclohexane (B81311) ring, a phenoxy group, and a tert-butyl group. The interplay of these features, along with the compound's stereochemistry, has significant academic implications.

The cyclohexanol (B46403) backbone provides a non-planar, three-dimensional scaffold. The relative orientation of the hydroxyl (-OH) group and the phenoxy group is crucial for its biological activity. Research has indicated that the trans-(1R,2R) configuration is the biologically active stereoisomer. vulcanchem.com This stereospecificity is a key area of academic interest, as it demonstrates the precise structural requirements for molecular recognition at its biological target.

The bulky tert-butyl group, positioned at the para-position of the phenoxy ring, plays a critical role in both the synthesis and the biological activity of the molecule. During synthesis, the steric hindrance provided by the cyclohexanol group directs the tert-butylation to the para position, minimizing the formation of ortho and meta isomers and allowing for a product of high purity (≥99%). vulcanchem.com From a biological perspective, the lipophilic nature of the tert-butyl group is thought to contribute to the molecule's ability to permeate cell membranes and interact with its target receptor.

The synthesis of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol is a subject of academic and industrial research, with a widely adopted method involving a two-step process. vulcanchem.com This process begins with the condensation of phenol (B47542) with epoxycyclohexane to yield 2-phenoxycyclohexanol. vulcanchem.com This intermediate then undergoes a Friedel-Crafts alkylation with tert-butyl chloride to introduce the tert-butyl group. vulcanchem.com The efficiency and regioselectivity of this synthesis are of academic interest in the field of organic process chemistry.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-tert-butylphenoxy)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIXUILRMBSXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051834 | |

| Record name | 2-(4-tert-Butylphenoxy)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light to dark amber crystalline solid; [MSDSonline] | |

| Record name | 2-(p-t-Butylphenoxy)cyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1942-71-8, 130336-40-2 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1942-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 2-(4-(1,1-dimethylethyl)phenoxy)-, trans-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130336402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-[4-(1,1-dimethylethyl)phenoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-tert-Butylphenoxy)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylphenoxy)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(P-T-BUTYLPHENOXY)CYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Strategies and Methodologies for 2 4 Tert Butylphenoxy Cyclohexan 1 Ol

Primary Synthetic Routes

The principal strategies for synthesizing 2-(4-tert-Butylphenoxy)cyclohexan-1-ol are centered around forming the ether bond between the phenolic and cyclohexanol (B46403) moieties and the subsequent or prior alkylation of the aromatic ring. These routes are designed to maximize efficiency and minimize the formation of isomeric byproducts.

Nucleophilic Substitution Approaches

The formation of the ether linkage in 2-(4-tert-Butylphenoxy)cyclohexan-1-ol can be achieved through a nucleophilic substitution reaction, specifically the ring-opening of an epoxide. In this approach, a phenoxide acts as the nucleophile, attacking an electrophilic epoxide ring. A common pathway involves the reaction of phenol (B47542) with epoxycyclohexane (cyclohexene oxide). google.comvulcanchem.com This reaction is typically catalyzed by a base, which deprotonates the phenol to form the more nucleophilic phenoxide ion. The phenoxide then attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring and the formation of a 2-phenoxycyclohexanol intermediate. This method is effective for creating the fundamental structure of the target molecule before the introduction of the tert-butyl group. google.com

Condensation and Alkylation Strategies

A prevalent and highly effective industrial method for synthesizing 2-(4-tert-Butylphenoxy)cyclohexan-1-ol is a two-step process that combines condensation and alkylation. vulcanchem.com

The first step is a condensation reaction between phenol and epoxycyclohexane. This is typically conducted in the presence of a catalyst at elevated temperatures (e.g., 100-102°C for 4-5 hours) to produce the intermediate, 2-phenoxycyclohexanol. google.comvulcanchem.com

The second step is a Friedel-Crafts alkylation of the 2-phenoxycyclohexanol intermediate. google.com This reaction introduces the tert-butyl group onto the para position of the phenol ring. Tert-butyl chloride is commonly used as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). vulcanchem.com A key advantage of this sequential approach is that the bulky cyclohexanol group already attached to the phenol ring provides significant steric hindrance. google.com This steric effect directs the incoming tert-butyl group preferentially to the para position, thus avoiding the generation of ortho- and meta-alkylation isomers and significantly improving the purity and yield of the final product. google.comvulcanchem.com This method has been reported to achieve yields as high as 98.5% with a purity of ≥99%. vulcanchem.com

Precursors and Intermediate Synthesis

Synthesis of 4-tert-Butylphenol (B1678320) and its Derivatives

4-tert-Butylphenol is a crucial intermediate, serving as the aromatic building block. The most common method for its production is the acid-catalyzed Friedel-Crafts alkylation of phenol. wikipedia.orggoogle.com In this process, phenol is reacted with an alkylating agent like isobutene or tert-butyl alcohol in the presence of an acid catalyst. wikipedia.orggoogle.comgoogle.com The primary side product of this reaction is 2-tert-butylphenol. wikipedia.org

| Alkylating Agent | Catalyst | Temperature | Pressure | Reference |

| Isobutylene | Acid catalysts (e.g., sulfuric acid, phenolsulfonic acid) | 80-130°C | ≤200 kPa | google.com |

| tert-Butyl alcohol (TBA) | Phosphorus pentoxide | 80-230°C | Autogenerated | google.com |

An alternative, though less common, laboratory preparation involves the alkali fusion of sodium 4-tert-butylbenzene sulfonate with potassium hydroxide (B78521) at high temperatures (320-330°C). prepchem.com The resulting potassium salt of 4-tert-butylphenol is then acidified and purified by steam distillation and crystallization. prepchem.com

Preparation of Cyclohexanol and Cyclohexanone (B45756) Intermediates

Cyclohexanol and its corresponding ketone, cyclohexanone, are the foundational six-carbon ring structures for the target molecule. They can be synthesized through various methods.

A primary industrial route involves the oxidation of cyclohexane (B81311), which typically produces a mixture of cyclohexanone and cyclohexanol. google.com To improve the yield of cyclohexanone, the cyclohexanol produced can be subsequently converted. This can be achieved through dehydrogenation in the vapor phase with metal catalysts or through selective oxidation using a molecular oxygen-containing gas at elevated temperatures and pressures in the presence of a metal catalyst like cobalt carbonate. google.com

Conversely, cyclohexanol can be prepared from cyclohexanone via reduction. vaia.com Common laboratory-scale reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), which reduces the carbonyl group to a hydroxyl group. vaia.com Hydrogenation of phenol over various catalysts is another route to produce both cyclohexanol and cyclohexanone. researchgate.net

A standard laboratory preparation of cyclohexanone involves the oxidation of cyclohexanol using an oxidizing agent such as sodium dichromate in the presence of sulfuric acid. libretexts.org The reaction temperature is carefully controlled to be between 55 and 60°C to optimize the yield of the ketone. libretexts.org

When synthesizing the 2-substituted cyclohexan-1-ol moiety, controlling the stereochemistry of the hydroxyl group is often critical. The reduction of a substituted cyclohexanone precursor is a key step where stereoselectivity can be introduced. The choice of reducing agent or catalyst significantly influences the ratio of cis to trans isomers in the resulting alcohol.

For example, in the reduction of substituted cyclohexanones, different hydride reagents yield distinct stereoisomeric ratios. The reduction of a 4-substituted cyclohexanone with lithium aluminum hydride (LiAlH₄) gives a trans:cis ratio of 1.9:1, whereas using aluminum hydride (AlH₃) results in a much higher trans:cis ratio of 7.3:1, indicating greater stereoselectivity. wikipedia.org

Catalytic hydrogenation also offers a means of stereochemical control. The reduction of 4-tert-butylcyclohexanone (B146137) with hydrogen over a platinum oxide catalyst in an acidic medium produces a cis-rich alcohol. orgsyn.org Similarly, using a 5% rhodium-on-carbon catalyst for the hydrogenation of p-tert-butylphenol can also yield the cis-rich cyclohexanol derivative. orgsyn.org The reaction temperature during hydrogenation is a critical parameter affecting product selectivity; cyclohexanol is the main product at temperatures between 325–400 K, while at higher temperatures (425–500 K), dehydration and further reaction can lead to cyclohexene (B86901) and cyclohexane. princeton.edu

| Precursor | Reagent/Catalyst | Conditions | Primary Product | Reference |

| Substituted Cyclohexanone | Aluminum Hydride (AlH₃) | Ethereal solvent | trans-alcohol favored (7.3:1 ratio) | wikipedia.org |

| Substituted Cyclohexanone | Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvent | trans-alcohol favored (1.9:1 ratio) | wikipedia.org |

| 4-tert-Butylcyclohexanone | H₂ / Platinum Oxide | Acetic acid, HCl | cis-rich 4-tert-Butylcyclohexanol | orgsyn.org |

| p-tert-Butylphenol | H₂ / 5% Rhodium on Carbon | - | cis-rich 4-tert-Butylcyclohexanol | orgsyn.org |

| Cyclohexanone | H₂ / Pt(111) or Pt-Sn alloys | 325-400 K | Cyclohexanol | princeton.edu |

Chemical Reactivity and Transformation Studies of 2 4 Tert Butylphenoxy Cyclohexan 1 Ol

Oxidation Reactions and Oxidized Derivative Formation

The secondary alcohol functional group in 2-(4-tert-butylphenoxy)cyclohexan-1-ol is readily oxidized to form the corresponding ketone, 2-(4-tert-butylphenoxy)cyclohexanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and selectivity.

Common chromium(VI)-based reagents are effective for the oxidation of secondary alcohols. libretexts.org These include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or a dichromate salt (e.g., K₂Cr₂O₇) in the presence of sulfuric acid. libretexts.org Pyridinium chlorochromate (PCC), a milder chromium(VI) reagent, is also suitable for this conversion and is often preferred to avoid over-oxidation or side reactions, particularly in sensitive substrates. libretexts.orgchadsprep.com The general mechanism for chromic acid oxidation involves the formation of a chromate (B82759) ester intermediate, followed by an E2-type elimination of the alpha-proton, leading to the formation of the ketone. libretexts.org

Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

| Oxidizing Agent | Typical Reaction Conditions | Comments |

|---|---|---|

| Chromic Acid (H₂CrO₄) | Jones conditions (CrO₃, H₂SO₄, acetone) | Strong oxidant, can lead to side reactions in complex molecules. libretexts.org |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) as solvent | Milder reagent, often used for selective oxidation. chadsprep.com |

| Potassium Permanganate (KMnO₄) | Basic, acidic, or neutral conditions | Strong oxidant, can be less selective. |

| Sodium Hypochlorite (NaOCl) | Acetic acid | A less hazardous alternative to chromium reagents. |

The formation of 2-(4-tert-butylphenoxy)cyclohexanone as the primary oxidized derivative is a key transformation. This ketone is a valuable intermediate for further synthetic modifications. The progress of the oxidation can be monitored by spectroscopic techniques such as infrared (IR) spectroscopy, where the disappearance of the broad O-H stretching band of the alcohol and the appearance of a strong C=O stretching band of the ketone are characteristic.

Reduction Reactions and Electronic Structure Modifications

The conceptual reduction reaction pertinent to 2-(4-tert-butylphenoxy)cyclohexan-1-ol is the reduction of its corresponding ketone, 2-(4-tert-butylphenoxy)cyclohexanone. This reaction is a fundamental method for the formation of the alcohol and is crucial for controlling the stereochemistry at the hydroxyl-bearing carbon.

Hydride-based reducing agents are commonly used for the reduction of ketones to secondary alcohols. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is often used for this purpose. youtube.comchegg.com The mechanism of reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. youtube.com This initial attack forms an alkoxide intermediate, which is subsequently protonated during workup to yield the alcohol.

The stereoselectivity of the reduction is a critical aspect. The approach of the hydride reagent to the carbonyl face can be influenced by the steric bulk of the adjacent 4-tert-butylphenoxy group. Generally, the hydride will attack from the less sterically hindered face of the ketone. This can lead to the preferential formation of one diastereomer over the other. For instance, in the reduction of 2-substituted cyclohexanones, the stereochemical outcome is highly dependent on the nature of the substituent and the reducing agent. nih.gov

Modification of the electronic structure of 2-(4-tert-butylphenoxy)cyclohexan-1-ol can be achieved through derivatization of the hydroxyl group or modifications to the aromatic ring, although the latter is less common in reactivity studies focused on the cyclohexanol (B46403) moiety. Converting the alcohol to an ether or an ester, for example, would alter the electron density around the chiral center and influence its reactivity in subsequent transformations.

Table 2: Common Reducing Agents for the Conversion of Ketones to Secondary Alcohols

| Reducing Agent | Typical Reaction Conditions | Comments |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., methanol, ethanol) | Mild and selective, generally does not reduce esters or carboxylic acids. youtube.comchegg.com |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvents (e.g., diethyl ether, THF) | Strong, non-selective reducing agent. |

Substitution Reactions and Functional Group Derivatization

The hydroxyl group of 2-(4-tert-butylphenoxy)cyclohexan-1-ol is a key site for functional group derivatization through substitution reactions. However, the hydroxyl group itself is a poor leaving group. libretexts.org Therefore, it must first be converted into a better leaving group to facilitate nucleophilic substitution.

One common strategy is the protonation of the hydroxyl group in the presence of a strong acid, forming a good leaving group (water). tutorsglobe.com This allows for substitution by nucleophiles such as halide ions (from HX). These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the stability of the potential carbocation intermediate and the reaction conditions. youtube.com

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. Sulfonates are excellent leaving groups, and their formation allows for subsequent Sₙ2 reactions with a wide range of nucleophiles, leading to the formation of ethers, azides, nitriles, and other derivatives with inversion of stereochemistry at the reaction center.

The etherification of the hydroxyl group to form a diether is another important derivatization. This can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

These derivatization reactions are crucial for modifying the properties of 2-(4-tert-butylphenoxy)cyclohexan-1-ol and for its use in the synthesis of more complex molecules.

Mechanistic Investigations of Complex Reactions

Understanding the mechanisms of reactions involving 2-(4-tert-butylphenoxy)cyclohexan-1-ol is essential for controlling reaction outcomes and optimizing conditions. While specific mechanistic studies on this exact compound are not extensively reported, valuable insights can be drawn from studies on analogous systems, such as cyclohexanol and its derivatives.

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For the oxidation of cyclohexanol derivatives, kinetic studies can help to elucidate the rate-determining step of the reaction. For example, in the oxidation of cyclohexanol by various oxidizing agents, the reaction rate is often found to be dependent on the concentrations of both the alcohol and the oxidant, suggesting a bimolecular rate-determining step. jchps.com

The presence of the bulky 4-tert-butylphenoxy group is expected to have a significant impact on the reaction kinetics. Steric hindrance can slow down the rate of reactions by impeding the approach of the reagent to the reactive center. Conversely, electronic effects of the substituent could either accelerate or decelerate the reaction. Kinetic analysis of the oxidation of substituted cyclohexanols can reveal these electronic and steric effects.

Isotopic labeling is a powerful tool for probing reaction mechanisms. chem-station.com In the context of the oxidation of 2-(4-tert-butylphenoxy)cyclohexan-1-ol, deuterium (B1214612) labeling can be used to determine whether the C-H bond at the alcohol-bearing carbon is broken in the rate-determining step. This is known as the kinetic isotope effect (KIE). chem-station.com

If the C-H bond is broken in the rate-determining step, a significant primary KIE (kH/kD > 1) would be observed when the hydrogen at the carbinol carbon is replaced with deuterium. osti.gov Such an observation would support a mechanism where C-H bond cleavage is part of the slow step, as is common in many alcohol oxidation mechanisms. osti.gov The magnitude of the KIE can provide further details about the transition state of the reaction.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating reaction mechanisms. researchgate.net DFT calculations can be used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. researchgate.net This information allows for the determination of reaction energy barriers (activation energies) and the elucidation of the detailed atomic-level movements that occur during a chemical transformation. researchgate.net

For the oxidation of 2-(4-tert-butylphenoxy)cyclohexan-1-ol, DFT calculations could be used to model the transition state of the rate-determining step, for example, the hydride transfer in an oxidation reaction. By comparing the calculated energy barriers for different possible mechanistic pathways, the most likely mechanism can be identified. Furthermore, computational studies can help to explain the stereoselectivity observed in reactions by comparing the energies of the transition states leading to different stereoisomers. Computational studies on the oxidation of substituted cyclohexanes have shown that the reaction can proceed via a hydrogen atom transfer followed by an electron transfer, leading to the formation of a cationic intermediate. researchgate.net

Stereochemistry and Conformational Analysis of 2 4 Tert Butylphenoxy Cyclohexan 1 Ol

Stereoisomeric Forms and Their Separation

Due to the presence of two chiral centers on the cyclohexane (B81311) ring (at positions 1 and 2), 2-(4-tert-Butylphenoxy)cyclohexan-1-ol can exist as different stereoisomers. Specifically, it has cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. In the cis isomer, the hydroxyl (-OH) and the 4-tert-butylphenoxy groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.

For instance, in related substituted cyclohexanols, the trans isomer often exhibits a different polarity compared to the cis isomer, facilitating their separation on a silica (B1680970) gel column. The retention factor (Rf) in thin-layer chromatography (TLC) can be a useful indicator of this polarity difference and can aid in the development of an effective separation protocol.

Once separated, the individual stereoisomers can be characterized using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectra of analogous compounds, the chemical shifts of protons on the cyclohexane ring, and particularly those of the bulky tert-butyl group, can differ significantly between the cis and trans isomers, providing a definitive method for their identification.

Influence of Stereochemistry on Molecular Properties and Interactions

The specific arrangement of the hydroxyl and 4-tert-butylphenoxy groups in the cis and trans isomers of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol has a profound impact on their molecular properties and how they interact with their environment, including biological targets.

One of the most significant consequences of stereochemistry is in the realm of biological activity. It has been noted that for 2-(4-tert-Butylphenoxy)cyclohexan-1-ol, the trans-(1R,2R) configuration is the biologically active form. This high degree of stereoselectivity in biological systems underscores the importance of a precise three-dimensional fit between a molecule and its receptor. The specific orientation of the functional groups in the active stereoisomer allows for optimal binding interactions, such as hydrogen bonding and hydrophobic interactions, which are essential for eliciting a biological response. The inactive stereoisomers, lacking this precise spatial arrangement, are unable to bind as effectively, if at all.

Beyond biological activity, stereochemistry also influences fundamental physicochemical properties. These can include:

Melting and Boiling Points: The different packing efficiencies of the cis and trans isomers in a crystal lattice can lead to variations in their melting points.

Solubility: The distinct polarities of the stereoisomers can affect their solubility in various solvents.

Spectroscopic Properties: As mentioned earlier, the different chemical environments of the nuclei in the cis and trans isomers result in unique NMR and other spectroscopic signatures.

The interactive table below summarizes the expected differences in properties between the stereoisomers of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol, based on general principles and data from analogous compounds.

| Property | cis-Isomer | trans-Isomer | Rationale |

| Relative Polarity | Potentially different from trans | Potentially different from cis | The spatial arrangement of polar -OH and ether groups affects the overall molecular dipole moment. |

| Biological Activity | Inactive | Active (specifically the 1R,2R enantiomer) | Precise 3D structure is required for effective binding to the biological target. |

| ¹H NMR Chemical Shifts | Unique set of signals | Distinct set of signals | The magnetic environment of protons differs due to the different spatial orientation of substituents. |

Conformational Preferences and Dynamics

The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain. For a disubstituted cyclohexane like 2-(4-tert-Butylphenoxy)cyclohexan-1-ol, the substituents can occupy either axial or equatorial positions. The interplay between these substituents dictates the preferred conformation of each stereoisomer.

A foundational principle in conformational analysis is that bulky substituents, such as the 4-tert-butylphenoxy group, have a strong preference for the equatorial position to avoid steric hindrance with axial hydrogens on the same side of the ring (1,3-diaxial interactions).

For the trans-isomer , the two substituents are on opposite sides of the ring. This allows for a conformation where both the hydroxyl group and the very bulky 4-tert-butylphenoxy group can reside in equatorial positions (diequatorial). This diequatorial conformation is generally the most stable for 1,2-trans-disubstituted cyclohexanes and would be the overwhelmingly preferred conformation for the trans-isomer of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol. The alternative diaxial conformation would be highly energetically unfavorable due to severe steric clashes.

For the cis-isomer , the two substituents are on the same side of the ring. In a chair conformation, this necessitates that one substituent must be in an axial position while the other is in an equatorial position. Given the significant steric bulk of the 4-tert-butylphenoxy group, it will strongly favor the equatorial position. Consequently, the hydroxyl group will be forced into the axial position. The molecule will exist as a dynamic equilibrium between two chair conformers, but the conformer with the equatorial 4-tert-butylphenoxy group will be significantly more populated.

Furthermore, the presence of a hydroxyl group at position 1 and a phenoxy group at position 2 in the cis-isomer (with an axial -OH and equatorial -OAr) raises the possibility of intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and the oxygen of the phenoxy group. If present, this interaction could further stabilize the conformation where the hydroxyl group is axial.

The conformational preferences are summarized in the table below:

| Isomer | More Stable Conformer | Key Features |

| trans | Diequatorial | Both the -OH and the -O-(p-tBu-Ph) groups are in the sterically favored equatorial positions. |

| cis | Axial-Equatorial | The bulky -O-(p-tBu-Ph) group occupies the equatorial position, forcing the -OH group into the axial position. Potential for intramolecular hydrogen bonding. |

Structure Activity Relationship Sar Studies of 2 4 Tert Butylphenoxy Cyclohexan 1 Ol and Its Analogs

Impact of the tert-Butyl Group on Molecular Properties and Steric Aspects

The tert-butyl group, positioned at the para-position of the phenoxy ring, is a critical feature of the molecule. Its primary influence stems from its significant steric bulk and lipophilicity.

Steric Influence: The large, umbrella-like shape of the tert-butyl group provides substantial steric hindrance. This bulk is often crucial for fitting into specific hydrophobic pockets within a receptor binding site. It can act as an anchor, orienting the rest of the molecule in a conformation that is optimal for allosteric modulation. Any modification to this group, such as reducing its size (e.g., to an isopropyl or ethyl group) or removing it entirely, would likely lead to a significant loss of potency by diminishing the precise van der Waals interactions within the allosteric site.

Electronic Effects and Lipophilicity: As an alkyl group, the tert-butyl substituent is an electron-donating group through induction, which can subtly influence the electronic properties of the aromatic ring. More importantly, it significantly increases the lipophilicity (hydrophobicity) of that end of the molecule. This property is vital for crossing cell membranes to reach the receptor and for engaging with nonpolar amino acid residues in the binding pocket. The para-positioning is also key, as it extends the molecule's lipophilic domain distally from the cyclohexanol (B46403) moiety, which likely engages in more polar interactions.

| Structural Feature | Property | Postulated Impact on Activity |

| tert-Butyl Group | High Steric Bulk | Anchors the molecule in a hydrophobic pocket of the allosteric site. |

| High Lipophilicity | Enhances membrane permeability and hydrophobic interactions with the receptor. | |

| para-Position | Provides optimal orientation and spacing for receptor engagement. |

Role of the Cyclohexanol Moiety in Biological Interactions

The cyclohexanol moiety provides a rigid, three-dimensional scaffold that is essential for correctly positioning the other functional groups for interaction with the Y4 receptor.

Rigid Scaffold and Conformational Lock: Unlike a flexible aliphatic chain, the cyclohexane (B81311) ring restricts the number of possible conformations the molecule can adopt. This pre-organization reduces the entropic penalty of binding to the receptor, potentially increasing binding affinity. The ring structure ensures a fixed spatial relationship between the hydroxyl group and the phenoxy ether linkage.

Stereochemistry and Hydrogen Bonding: The hydroxyl (-OH) group on the cyclohexanol ring is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This allows it to form specific, directional hydrogen bonds with polar amino acid residues (e.g., serine, threonine, or asparagine) in the allosteric binding site. The stereochemistry of this hydroxyl group (i.e., its axial or equatorial position relative to the ring and its cis/trans relationship to the phenoxy group) is critical. It is highly probable that only one specific stereoisomer possesses the optimal geometry to form the productive hydrogen bond required for positive allosteric modulation.

| Structural Feature | Property | Postulated Impact on Activity |

| Cyclohexane Ring | Rigid Scaffold | Reduces conformational flexibility, locking the molecule into an active shape. |

| Hydroxyl Group | Hydrogen Bonding Capacity | Forms critical, directional interactions with polar residues in the binding site. |

| Stereochemistry | Defined 3D Arrangement | Ensures precise orientation of the hydroxyl and phenoxy groups for optimal receptor fit. |

Phenoxy Group Contributions to Receptor Binding and Activity

Aromatic System and π-Interactions: The phenyl ring is a planar, aromatic system capable of engaging in non-covalent interactions such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues within the receptor's allosteric site.

| Structural Feature | Property | Postulated Impact on Activity |

| Phenyl Ring | Planar and Aromatic | Participates in π-π stacking or cation-π interactions with receptor residues. |

| Ether Linkage | Polar, Hydrogen Bond Acceptor | Maintains crucial spacing and orientation between the two main moieties. |

Design and Synthesis of Analogs for SAR Elucidation

While specific synthetic campaigns for analogs of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol are not widely reported, a rational approach to designing such analogs for SAR elucidation would involve systematic modification of each key moiety.

Modification of the tert-Butyl Group: A library of analogs could be synthesized where the tert-butyl group is replaced by other alkyl groups of varying size and lipophilicity (e.g., isopropyl, cyclohexyl, adamantyl) or moved to the meta- or ortho-positions of the phenyl ring. Complete removal of the group would create a parent compound to establish its essentiality.

Modification of the Cyclohexanol Moiety: Analogs could be prepared with different stereochemistry at the hydroxyl and phenoxy positions (e.g., synthesizing pure cis and trans isomers). The ring could be contracted (cyclopentanol) or expanded (cycloheptanol) to probe the spatial requirements of the binding site. The hydroxyl group could also be replaced with other functional groups like an amino or methoxy (B1213986) group to understand the importance of hydrogen bonding.

Modification of the Phenoxy Group: Substituents could be added to other positions on the phenyl ring to probe for additional interactions. The ether linkage itself could be replaced with alternative linkers, such as an amide or a simple carbon-carbon bond, to assess its role in providing the correct conformational flexibility and electronic environment.

The synthesis of such analogs would likely start from the corresponding substituted phenol (B47542) and a cyclohexene (B86901) oxide, followed by separation of stereoisomers to allow for precise biological evaluation and the construction of a detailed SAR model.

Biological Activity and Pharmacological Research of 2 4 Tert Butylphenoxy Cyclohexan 1 Ol

Mechanism of Action as a Positive Allosteric Modulator

Recent studies have identified 2-(4-tert-Butylphenoxy)cyclohexan-1-ol as a selective positive allosteric modulator (PAM) for the human Y4 receptor (Y4R). Unlike a direct agonist that activates a receptor, a PAM enhances the receptor's response to its natural, or endogenous, ligand.

Y4 Receptor Modulation and G-Protein Coupled Receptor (GPCR) Interactions

The Y4 receptor is a member of the G-protein coupled receptor (GPCR) family, which plays a crucial role in cellular signaling. As a PAM, 2-(4-tert-Butylphenoxy)cyclohexan-1-ol binds to a site on the Y4 receptor that is distinct from the binding site of its endogenous ligand. This allosteric binding induces a conformational change in the receptor that enhances its signaling activity. Specifically, it has been shown to potentiate Y4R activity in G-protein signaling and arrestin3 recruitment. The primary signaling pathway associated with Y4 receptor activation involves the inhibition of adenylate cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net

Potentiation of Endogenous Ligand Response (e.g., Pancreatic Polypeptide)

The principal endogenous ligand for the Y4 receptor is Pancreatic Polypeptide (PP), a hormone involved in regulating food intake and energy homeostasis. nih.gov The modulatory action of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol significantly potentiates the response of the Y4 receptor to Pancreatic Polypeptide. This means that in the presence of this compound, a lower concentration of Pancreatic Polypeptide is required to elicit a given level of receptor activation. Research has demonstrated that tBPC was selective for the Y4 receptor over other Neuropeptide Y receptors, showing no effect on the efficacy or potency of the NPY signal response at the Y1, Y2, or Y5 receptors at a concentration of 30 μM.

| Feature | Description |

| Compound | 2-(4-tert-Butylphenoxy)cyclohexan-1-ol (this compound) |

| Target Receptor | Human Y4 Receptor (Y4R) |

| Mechanism | Positive Allosteric Modulator (PAM) |

| Effect on Signaling | Enhances G-protein signaling and arrestin3 recruitment |

| Endogenous Ligand | Pancreatic Polypeptide (PP) |

| Selectivity | Selective for Y4R over Y1, Y2, and Y5 receptors |

Cellular and Molecular Effects

The allosteric modulation of the Y4 receptor by 2-(4-tert-Butylphenoxy)cyclohexan-1-ol is expected to trigger a cascade of downstream cellular and molecular events. However, direct research specifically detailing these effects for this compound is limited. The following sections describe the anticipated effects based on the known signaling pathways of the Y4 receptor.

Altered Gene Expression

While direct evidence linking 2-(4-tert-Butylphenoxy)cyclohexan-1-ol to specific changes in gene expression is not extensively documented in the available literature, the modulation of GPCR signaling pathways is broadly known to influence gene transcription. The alteration of cAMP levels and activation of other signaling pathways downstream of the Y4 receptor could potentially lead to the activation or repression of various transcription factors, thereby altering the expression of target genes involved in cellular processes regulated by Pancreatic Polypeptide.

Modulation of Metabolic Pathways

Given that the Y4 receptor and its ligand, Pancreatic Polypeptide, are involved in the regulation of appetite and energy balance, it is plausible that 2-(4-tert-Butylphenoxy)cyclohexan-1-ol could influence metabolic pathways. By potentiating the effects of PP, it could theoretically impact pathways related to glucose metabolism, lipid metabolism, and other metabolic processes controlled by the central and peripheral nervous systems. However, specific studies detailing these modulatory effects on metabolic pathways by this compound are not currently available.

Influence on Cellular Signaling Cascades

The primary influence of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol on cellular signaling is through its potentiation of the Y4 receptor's response. Y4 receptor activation is known to couple to several intracellular signaling cascades. The most recognized of these is the inhibition of adenylyl cyclase activity, which results in decreased intracellular cAMP levels and subsequently reduced activity of protein kinase A (PKA). researchgate.net Additionally, Y4 receptors can couple to other pathways, such as those involving phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately influencing intracellular calcium levels and protein kinase C (PKC) activity. researchgate.net By enhancing the Y4 receptor's sensitivity to its endogenous ligand, 2-(4-tert-Butylphenoxy)cyclohexan-1-ol would amplify these downstream signaling events.

| Downstream Signaling Pathway | Effect of Y4 Receptor Activation | Potential Influence of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol |

| Adenylyl Cyclase / cAMP / PKA | Inhibition | Amplification of the inhibitory effect |

| Phospholipase C (PLC) / IP3 / DAG | Activation | Amplification of the activational effect |

| Intracellular Calcium (Ca2+) | Mobilization | Enhanced mobilization |

| Protein Kinase C (PKC) | Activation | Enhanced activation |

Receptor Selectivity and Specificity Studies (e.g., vs. Y1, Y2, Y5 receptors)

Investigations into the receptor selectivity of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol have revealed its highly specific profile. Studies have demonstrated that this compound acts as a selective positive allosteric modulator (PAM) for the human Y4 receptor (Y4R). nih.gov In this capacity, it enhances the receptor's response to its endogenous ligand, pancreatic polypeptide (PP). nih.gov

Crucially, the selectivity of this compound for the Y4 receptor has been established through comparative studies involving other NPY receptor subtypes. At a concentration of 30 μM, this compound was found to have no discernible effect on the efficacy (Emax) or potency (EC50) of the NPY signal response at the Y1, Y2, or Y5 receptors. This indicates a high degree of selectivity for the Y4 receptor, a key characteristic for a potential therapeutic agent as it minimizes off-target effects.

| Receptor Subtype | Effect of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol (30 μM) | Observed Activity |

|---|---|---|

| Y1 Receptor | No effect on efficacy or potency of NPY signal response | Selective against |

| Y2 Receptor | No effect on efficacy or potency of NPY signal response | Selective against |

| Y4 Receptor | Potentiates receptor activation | Positive Allosteric Modulator |

| Y5 Receptor | No effect on efficacy or potency of NPY signal response | Selective against |

In Vitro Biological Assays and Cellular Studies

The biological activity of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol has been characterized through a series of in vitro assays and cellular studies. These investigations have confirmed its role as a positive allosteric modulator of the Y4 receptor and have shed light on its mechanism of action at the cellular level.

Key in vitro findings have demonstrated that this compound potentiates the activation of the Y4 receptor in both G-protein signaling and arrestin3 recruitment experiments. nih.gov This dual potentiation is a significant finding, as it indicates that the compound enhances both major signaling pathways downstream of the Y4 receptor. The allosteric mode of action was confirmed by the observation that this compound does not compete with the binding of orthosteric ligands. nih.gov

Further cellular studies have utilized various assay formats to characterize the activity of this compound. For instance, Ca2+-flux based signal transduction screening assays were employed to monitor the activation of the Y4 receptor in response to the compound. uni-leipzig.de These high-throughput screening methods facilitate the identification and characterization of compounds that modulate receptor activity.

The physiological relevance of these findings was further substantiated in studies using native tissue preparations. In mouse descending colon mucosa, which endogenously expresses the Y4 receptor, this compound was shown to selectively potentiate the agonism initiated by pancreatic polypeptide. nih.gov This confirmation in a more physiologically complex system underscores the potential for this compound's activity in vivo.

| Assay Type | Cell/Tissue System | Key Finding | Reference |

|---|---|---|---|

| G-Protein Signaling Assay | Recombinant cell lines | Potentiates Y4 receptor activation | nih.gov |

| Arrestin3 Recruitment Assay | Recombinant cell lines | Potentiates Y4 receptor-mediated arrestin3 recruitment | nih.gov |

| Ca2+-Flux Based Signal Transduction Assay | Recombinant cell lines | Monitors Y4 receptor activation for high-throughput screening | uni-leipzig.de |

| Orthosteric Ligand Binding Assay | Recombinant cell lines | No effect on the binding of orthosteric ligands, confirming allosteric mechanism | nih.gov |

| Native Tissue Agonism Assay | Mouse descending colon mucosa | Selectively potentiates Y4 receptor agonism by pancreatic polypeptide | nih.gov |

Applications and Future Research Directions

Potential in Therapeutic Development

Recent studies have highlighted the potential of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol, also known as tBPC, in the development of new medical therapies, particularly due to its interaction with key biological receptors.

Targeting Metabolic Disorders

The human neuropeptide Y4 receptor (Y4R) plays a critical role in regulating metabolism, including signaling satiety, managing food intake, and influencing energy expenditure. plos.orgnih.govdoaj.org This makes the Y4R a significant target for therapies aimed at treating metabolic disorders like obesity. plos.orgnih.govnih.gov Research has identified that modulating the Y4R can offer benefits for conditions such as obesity and insulin (B600854) resistance, which are increasingly prevalent. plos.org The Y4R system's role in appetite regulation and energy balance positions it as a key area for developing treatments for these complex metabolic diseases. nih.gov

Exploration in Drug Discovery

In the field of drug discovery, 2-(4-tert-Butylphenoxy)cyclohexan-1-ol has been identified as a selective positive allosteric modulator (PAM) for the human Y4 receptor. chemicalbook.com This means it can enhance the receptor's activity in response to its natural ligand, pancreatic polypeptide. chemicalbook.com Specifically, it potentiates Y4R activity in G-protein signaling and arrestin3 recruitment. chemicalbook.com A key finding is its selectivity; the compound shows a specific effect on the Y4R without significantly altering the activity of other related receptors like Y1, Y2, or Y5. chemicalbook.com This selectivity is a highly desirable trait in drug development, as it can reduce the likelihood of off-target side effects. The discovery of small-molecule modulators like this compound is a crucial step for creating new therapeutic agents. doaj.org

Role as a Key Intermediate in Organic Synthesis

One of the most established applications of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol is its function as a key intermediate in multi-step chemical syntheses. google.com Its molecular structure makes it an ideal precursor for building more complex molecules.

A prime example is its role in the synthesis of propargite (B33192), a widely used acaricide (mite-killing pesticide). google.comguidechem.comgoogle.com The production of propargite involves a synthetic route where 2-(4-tert-Butylphenoxy)cyclohexan-1-ol is a central intermediate compound. guidechem.comgoogle.com The quality and purity of this intermediate directly impact the final yield and effectiveness of the propargite product. google.com The synthesis typically begins with the reaction of p-tert-butylphenol and epoxycyclohexane to produce 2-(4-tert-Butylphenoxy)cyclohexan-1-ol. google.comguidechem.com This intermediate is then reacted with a sulfur-containing compound (like sulfuryl chloride or thionyl chloride) to form another intermediate, 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate (B8482658), before the final reaction with propargyl alcohol to yield propargite. guidechem.comgoogle.com

Synthesis Pathway of Propargite

| Step | Reactants | Product |

|---|---|---|

| 1 | p-tert-butylphenol + Epoxycyclohexane | 2-(4-tert-Butylphenoxy)cyclohexan-1-ol |

| 2 | 2-(4-tert-Butylphenoxy)cyclohexan-1-ol + Sulfuryl Chloride | 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate |

| 3 | 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfate + Propargyl Alcohol | Propargite |

Utility in Agrochemical Research

Given its essential role in the synthesis of propargite, 2-(4-tert-Butylphenoxy)cyclohexan-1-ol is of significant interest in agrochemical research. Propargite is a non-systemic acaricide effective against various phytophagous mites, particularly in their motile stages. indofil.com It is used on a wide range of crops, including fruit trees, nuts, vegetables, cotton, and corn. indofil.com Research in this area focuses on optimizing the synthesis of propargite to improve yield, reduce impurities, and lower production costs, with the quality of the 2-(4-tert-Butylphenoxy)cyclohexan-1-ol intermediate being a critical factor. guidechem.com

Potential in Materials Science

While direct applications of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol in materials science are not yet well-documented, its chemical structure suggests potential avenues for future research. The presence of both a bulky tert-butyl group and a reactive hydroxyl group on a cyclohexyl ring could be leveraged in polymer chemistry. For instance, it could potentially be explored as a monomer or a modifying agent in the synthesis of specialty polymers, resins, or other materials where specific thermal or mechanical properties are desired.

Analytical Chemistry Applications

In the field of analytical chemistry, high-purity chemical compounds are essential for use as standards to ensure the accuracy and reliability of measurement instruments. 2-(4-tert-Butylphenoxy)cyclohexan-1-ol is utilized as a laboratory chemical and is available as an analytical standard. hpc-standards.com Such standards are critical for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), where they are used to calibrate instruments and identify or quantify the presence of the compound in a sample.

Environmental Fate and Metabolism Research (as a pesticide degradation product)

The formation of this compound occurs through the hydrolysis of the sulfite (B76179) ester bond in the propargite molecule. fao.orginchem.org This chemical breakdown is a significant pathway for propargite degradation in the environment. The rate of this hydrolysis is dependent on pH, with the process occurring more rapidly under alkaline conditions. regulations.govfao.org For instance, the half-life of propargite can be as short as 2-3 days at a pH of 9, while it is significantly longer at neutral or acidic pH levels. fao.org

Once formed, this compound is a more polar and less volatile compound than its parent, propargite. Its environmental mobility and persistence are key areas of research. Studies on the metabolism of propargite in various organisms, including rats and mites, have identified this compound (often referred to as glycol ether in older literature) as a major metabolite. inchem.orgnih.gov In animal metabolism, propargite is readily absorbed and rapidly metabolized, primarily through hydrolysis, leading to the formation of this compound and other polar metabolites that are then excreted. inchem.orginchem.org

In plant systems, while propargite itself is considered the main residue, this compound has been proposed as a principal metabolic degradation product along with propargyl alcohol. inchem.org However, detection of these metabolites in plants has not always been confirmed, suggesting complex metabolic pathways. inchem.org In soil and aquatic environments, the degradation of propargite to this compound is a key transformation. regulations.govfao.org The persistence and potential impact of this compound on non-target organisms are therefore important considerations in the ecological risk assessment of propargite. regulations.gov

Table 1: Environmental Fate of Propargite and Formation of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol

| Environmental Compartment | Degradation Pathway | Key Factors | Major Degradation Product |

| Soil | Abiotic Hydrolysis, Microbial Degradation | pH, Temperature, Moisture | 2-(4-tert-Butylphenoxy)cyclohexan-1-ol (this compound) |

| Aquatic Systems | Abiotic Hydrolysis | pH (faster in alkaline conditions) | 2-(4-tert-Butylphenoxy)cyclohexan-1-ol (this compound) |

| Biota (Animals) | Metabolic Hydrolysis | Enzymatic action in liver and other tissues | 2-(4-tert-Butylphenoxy)cyclohexan-1-ol (this compound) |

| Biota (Plants) | Metabolic Hydrolysis | Species-dependent metabolic pathways | Postulated: 2-(4-tert-Butylphenoxy)cyclohexan-1-ol (this compound) |

Future Perspectives in Chemical and Pharmaceutical Sciences

The unique chemical structure of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol offers significant potential for future research and applications in both chemical and pharmaceutical fields.

In the realm of chemical sciences , its established role as a key intermediate in the synthesis of the pesticide propargite highlights its utility as a building block in organic synthesis. google.com The molecule contains several functional groups—a hydroxyl group, an ether linkage, and a substituted aromatic ring—that can be subjected to various chemical modifications. This versatility makes it a valuable precursor for the synthesis of more complex molecules. Future research could explore its use in the development of new agrochemicals, polymers, or other specialty chemicals. The stereochemistry of the cyclohexanol (B46403) ring also presents opportunities for its use in asymmetric synthesis, a critical area in modern chemistry. vulcanchem.com

From a pharmaceutical sciences perspective, 2-(4-tert-Butylphenoxy)cyclohexan-1-ol has emerged as a compound of interest due to its activity as a selective positive allosteric modulator (PAM) of the human neuropeptide Y4 (Y4) receptor. chemicalbook.com The Y4 receptor, which is predominantly expressed in the gastrointestinal tract, plays a significant role in regulating food intake and energy balance. researchgate.net As a PAM, this compound does not activate the receptor directly but enhances the effect of the natural ligand, pancreatic polypeptide. chemicalbook.com

This allosteric modulation presents a sophisticated approach for drug development with potential advantages over direct agonists, such as a lower risk of tolerance and a better safety profile. numberanalytics.com The development of selective Y4 receptor modulators is a promising avenue for the treatment of obesity and other metabolic disorders. researchgate.netresearchgate.net Future research will likely focus on:

Lead Optimization: Modifying the structure of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol to improve its potency, selectivity, and pharmacokinetic properties for the Y4 receptor.

Mechanism of Action Studies: Further elucidating the precise molecular interactions between the compound and the Y4 receptor to better understand its allosteric modulation. nih.gov

Therapeutic Applications: Investigating the potential of Y4 receptor PAMs, derived from or inspired by this compound, in preclinical and clinical studies for metabolic diseases.

The discovery of its biological activity opens up a new field of investigation for this molecule, far beyond its origins in agrochemical research.

Q & A

Q. What are the primary synthetic routes for 2-(4-tert-Butylphenoxy)cyclohexan-1-ol, and how can intermediates be characterized?

The compound is synthesized via nucleophilic substitution, where 4-tert-butylphenol reacts with a cyclohexanol derivative (e.g., cyclohexanol tosylate) under basic conditions. Key intermediates, such as cyclohexanone or cyclohexanol, can arise from oxidation of cyclohexane, as described in cyclohexanone production pathways . Purity of intermediates should be verified using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Contamination by metals (e.g., potassium in potassium tert-amylate) can lead to unexpected oxidation byproducts, requiring X-ray fluorescence (XRF) analysis to confirm reagent integrity .

Q. How is the structural configuration of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol confirmed experimentally?

Structural elucidation relies on spectroscopic methods:

- NMR : H and C NMR identify the tert-butyl group (δ ~1.3 ppm for 9H) and cyclohexanol oxygen linkage (δ ~3.5–4.5 ppm for hydroxyl proton).

- IR : Stretching frequencies for hydroxyl (3200–3600 cm) and aryl ether (C-O-C, ~1250 cm^{-1) groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 278 for CHO) confirm molecular weight. Reference spectral databases (e.g., PubChem CID 7391 for related tert-butylcyclohexanol derivatives) aid in validation .

Q. What safety protocols are critical when handling 2-(4-tert-Butylphenoxy)cyclohexan-1-ol in laboratory settings?

Safety data sheets (SDS) mandate using personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential respiratory and skin irritation. The compound is classified for industrial/laboratory use only, with restrictions on disposal via non-hazardous waste streams. Storage should avoid light and moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction mechanisms involving oxidation vs. dehydrogenation pathways?

Mechanistic ambiguities (e.g., unexpected ketone formation from alcohol precursors) require kinetic and isotopic labeling studies. For example, deuterium tracing in cyclohexanol derivatives can distinguish between oxidation (C-OH → C=O) and dehydrogenation (C-H → C=C). Computational modeling (DFT) further clarifies transition states and energy barriers .

Q. What methodologies are recommended for assessing the endocrine-disrupting potential of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol?

The U.S. EPA’s Endocrine Disruptor Screening Program (EDSP) outlines tiered assays:

- In vitro : Estrogen/androgen receptor binding assays (e.g., ERα luciferase reporter gene assays).

- In vivo : Rodent uterotrophic or Hershberger tests. Structural analogs like 4-tert-butylcyclohexanol (PubChem CID 7391) show moderate receptor affinity, suggesting similar evaluation workflows for the target compound .

Q. What analytical challenges arise in separating stereoisomers of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol, and how are they addressed?

The cyclohexanol ring’s chair conformation can produce cis/trans isomers. Chiral separation via HPLC with cellulose-based columns (e.g., Chiralcel OD-H) resolves enantiomers. Nuclear Overhauser effect (NOE) NMR experiments differentiate spatial arrangements, while polarimetry quantifies optical activity .

Q. How can researchers design experiments to quantify environmental persistence of this compound?

Hydrolysis and photodegradation studies under controlled pH/UV conditions (OECD Guideline 111) measure half-life. LC-MS/MS detects degradation products (e.g., 4-tert-butylphenol). Biodegradation is assessed via OECD 301F respirometry, with soil adsorption coefficients (K) predicted using EPI Suite™ .

Data Analysis and Experimental Design

Q. What strategies mitigate interference from byproducts during synthesis?

Byproducts (e.g., dialkylated derivatives) are minimized by optimizing stoichiometry (limiting phenol excess) and reaction time. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity >98% is verified via GC-MS or H NMR integration .

Q. How should researchers validate conflicting CAS registry entries for this compound?

Discrepancies in CAS numbers (e.g., 6505-58-4 vs. 1942-71-8) necessitate cross-referencing regulatory databases (EPA CompTox, PubChem) and analytical validation. Batch-specific NMR and HRMS data reconcile structural identity, while regulatory documents (e.g., EPA EDSP listings) clarify approved identifiers .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.